3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

説明

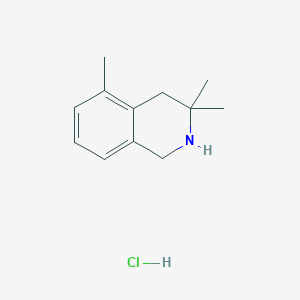

3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (hereafter referred to as 3,3,5-Trimethyl-THIQ HCl) is a substituted tetrahydroisoquinoline derivative characterized by methyl groups at positions 3, 3, and 5 of its bicyclic scaffold. Tetrahydroisoquinoline derivatives are widely studied for their diverse biological activities, including antitumor, analgesic, and anti-inflammatory properties, depending on substituent patterns .

特性

IUPAC Name |

3,3,5-trimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-9-5-4-6-10-8-13-12(2,3)7-11(9)10;/h4-6,13H,7-8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWDXGNMVBQRQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CC(NCC2=CC=C1)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of a phenylethylamine derivative with an aldehyde to form an intermediate iminium ion, which then undergoes cyclization to yield the desired tetrahydroisoquinoline structure . The reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or zinc chloride (ZnCl2) to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques to obtain the hydrochloride salt .

化学反応の分析

Types of Reactions: 3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it back to its precursor amines.

Substitution: The methyl groups and the nitrogen atom in the isoquinoline ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Precursor amines.

Substitution: Various substituted isoquinoline derivatives.

科学的研究の応用

Chemistry: 3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex isoquinoline derivatives, which are valuable in medicinal chemistry .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. Isoquinoline derivatives have been investigated for their activity as enzyme inhibitors, receptor antagonists, and potential therapeutic agents for various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes, pigments, and other fine chemicals .

作用機序

The mechanism of action of 3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications . The pathways involved may include binding to active sites of enzymes or receptors, leading to altered biochemical processes and physiological effects .

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The pharmacological profile of tetrahydroisoquinoline derivatives is heavily influenced by substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Key Research Findings

Substituent Impact on Solubility and Bioavailability Methoxy and hydroxyl groups (e.g., 6,7-dimethoxy-THIQ HCl) increase polarity and aqueous solubility, making them suitable for intravenous formulations .

Therapeutic Applications Analgesic/Anti-inflammatory Agents: The 4’-dimethylaminophenyl substituent in 1-(4’-dimethylaminophenyl)-6,7-dimethoxy-THIQ HCl confers high affinity for pain receptors, outperforming diclofenac and metamizole sodium in preclinical models . Antitumor Derivatives: 6,7-Dimethoxy-THIQ HCl derivatives show activity against nonsmall cell lung cancer, with substituents enabling DNA intercalation or kinase inhibition .

However, substituent bulk and electronic properties must be optimized to avoid off-target effects.

Physicochemical and Pharmacokinetic Comparisons

Table 2: Physicochemical Properties

| Property | 3,3,5-Trimethyl-THIQ HCl | 6,7-Dimethoxy-THIQ HCl | 1-(4’-Dimethylaminophenyl)-6,7-Dimethoxy-THIQ HCl |

|---|---|---|---|

| LogP (Predicted) | ~2.5 (high lipophilicity) | ~1.8 | ~2.1 |

| Water Solubility | Low | Moderate | Low |

| Metabolic Stability | High (methyl resistance) | Moderate | Low (due to dimethylaminophenyl metabolism) |

生物活性

3,3,5-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (TMTH) is a derivative of tetrahydroisoquinoline (THIQ), a bicyclic compound known for its diverse biological activities. This article explores the biological activity of TMTH, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TMTH features a tetrahydroisoquinoline core structure with three methyl groups at positions 3 and 5. This structural modification enhances its chemical reactivity and biological activity compared to other isoquinoline derivatives. The hydrochloride form indicates that it is in a salt form, which can affect its solubility and stability in biological systems.

Enzyme Inhibition and Receptor Interaction

Research indicates that TMTH and similar THIQ derivatives exhibit significant biological activities due to their interactions with various biological targets. These include:

- Enzyme Inhibitors : TMTH has been studied for its potential to inhibit enzymes involved in metabolic pathways. This inhibition can be crucial for developing therapeutic agents against diseases like cancer and neurodegenerative disorders .

- Receptor Antagonists : The compound may interact with neurotransmitter receptors, influencing neurological functions and offering potential benefits in treating conditions such as depression and anxiety.

The mechanisms by which TMTH exerts its biological effects are multifaceted:

- Binding Affinity : TMTH's structural features allow it to bind effectively to specific receptors or enzymes, modulating their activity.

- Pharmacokinetics : The compound's molecular weight (211.73 g/mol) and solubility characteristics influence its absorption and distribution within the body .

Case Studies

Several studies have explored the biological activity of TMTH and related compounds:

- Neuroprotective Effects : A study demonstrated that THIQ derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Research on various THIQ analogs showed promising antibacterial properties against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. TMTH's structural modifications could enhance these effects .

- Analytical Methods : Recent advancements in analytical techniques have allowed for better detection and quantification of TMTH in biological samples. For instance, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been utilized to analyze human blood and tissue samples for THIQ derivatives .

Comparative Analysis with Other Compounds

To understand the unique properties of TMTH, it is useful to compare it with other tetrahydroisoquinoline derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Parent compound without methyl substitutions | Lacks enhanced solubility and stability |

| 3,4-Dihydroisoquinoline | Different degree of saturation in the isoquinoline ring | Varies in reactivity due to structural differences |

| 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline | Two methyl groups instead of three | Potentially less stable than the trimethyl derivative |

The presence of three methyl groups at positions 3 and 5 significantly enhances TMTH's reactivity and biological activity compared to its non-methylated counterparts.

Q & A

Q. What are the recommended synthetic routes for 3,3,5-trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can purity be optimized?

Methodological Answer: Synthesis typically involves Pictet-Spengler or Bischler-Napieralski reactions, with methyl substituents introduced via alkylation or reductive amination. For purity optimization:

- Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) to isolate intermediates .

- Recrystallize the final product in ethanol/water mixtures to achieve ≥98% purity (verified by HPLC with UV detection at 254 nm) .

- Monitor reaction progress using thin-layer chromatography (TLC) with ninhydrin staining for amine detection .

Q. What analytical techniques are essential for characterizing this compound’s structural integrity?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR (DMSO-d6) to confirm substitution patterns and stereochemistry. Key signals: δ 2.2–2.8 ppm (methyl groups), δ 3.5–4.5 ppm (tetrahydroisoquinoline protons) .

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of HCl at m/z 35.5) .

- X-ray Crystallography: For absolute configuration determination, if single crystals are obtained (solvent: methanol) .

Q. How should researchers handle stability challenges during storage?

Methodological Answer:

- Store under inert gas (argon) at −20°C in amber vials to prevent photodegradation .

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., oxidation at the tetrahydroisoquinoline ring) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Dose-Response Reproducibility: Validate assays using standardized protocols (e.g., cell viability assays with triplicate technical replicates) .

- Metabolite Profiling: Use LC-MS/MS to identify active metabolites that may contribute to discrepancies in IC50 values .

- Receptor Binding Studies: Perform competitive binding assays (e.g., radioligand displacement for adrenergic receptors) to confirm target specificity .

Q. How can deuterated analogs improve pharmacokinetic (PK) studies?

Methodological Answer:

Q. What computational methods predict interactions with neurological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model binding to monoamine transporters (docking grid: 25 ų centered on active sites) .

- MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .

- Validate predictions with in vitro assays (e.g., dopamine reuptake inhibition in synaptosomes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。